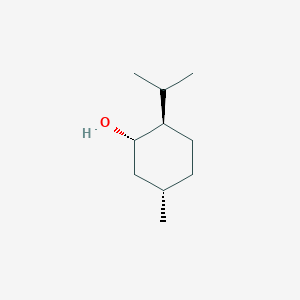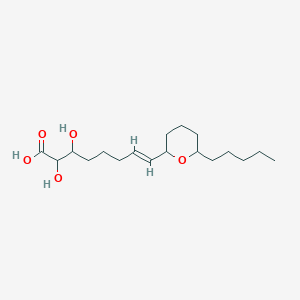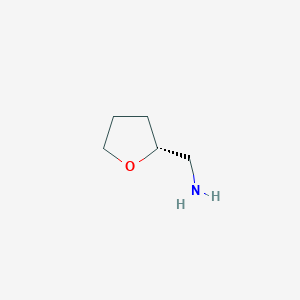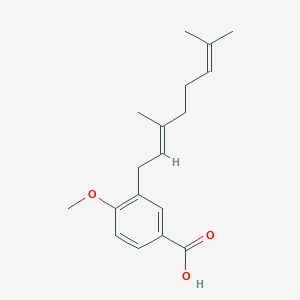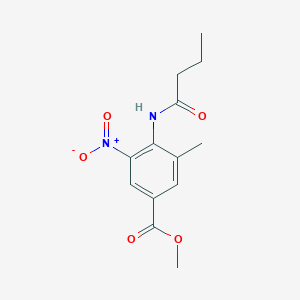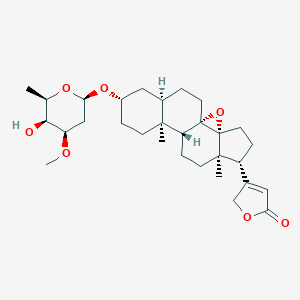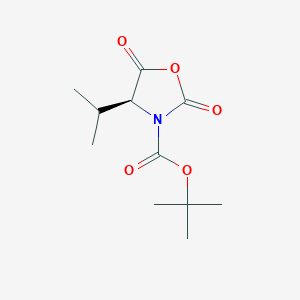
Boc-L-Valine N-carboxyanhydride
Vue d'ensemble
Description
Boc-L-Valine N-carboxyanhydride is a derivative of the amino acid valine, which is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Boc group is stable under acidic conditions and can be removed under mildly acidic conditions without affecting the peptide chain .
Synthesis Analysis
The synthesis of Boc-protected amino acid derivatives, such as Boc-L-Valine, typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. In the context of the provided papers, the Boc-L-Valine derivative was used in the synthesis of a peptide by coupling it to another amino acid derivative, showcasing its utility in the formation of complex peptide structures . Another paper reports the synthesis of a Boc-protected piperazine-2-carboxylic acid derivative starting from serine, which demonstrates the versatility of Boc-protected intermediates in synthesizing a variety of peptide-related molecules .
Molecular Structure Analysis
The molecular structure of Boc-L-Valine N-carboxyanhydride would be expected to have the valine amino acid as the core structure, with the Boc group attached to the nitrogen atom of the amino group. The N-carboxyanhydride (NCA) group would be formed by the reaction of the carboxylic acid group with an anhydride, which makes it more reactive for peptide bond formation. The provided papers do not directly discuss the structure of Boc-L-Valine NCA, but they do provide insights into the molecular conformation of related Boc-protected peptides, which can be used to infer the steric and electronic effects that the Boc group might impose on the valine residue .
Chemical Reactions Analysis
Boc-L-Valine N-carboxyanhydride would be expected to participate in chemical reactions typical of Boc-protected amino acids and NCAs. These reactions include peptide bond formation through coupling with other amino acid derivatives and the removal of the Boc group under acidic conditions to reveal the free amino group for further reactions. The papers provided discuss the use of Boc-protected amino acids in peptide synthesis, which involves such chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-L-Valine N-carboxyanhydride would include its solubility in common organic solvents, stability under various conditions, and reactivity towards nucleophiles and bases. The Boc group increases the steric bulk and alters the polarity of the amino acid, affecting its solubility and reactivity. The papers provided do not directly discuss the physical and chemical properties of Boc-L-Valine NCA, but they do mention the crystallization of a related Boc-protected peptide, which suggests that Boc-protected amino acids can be isolated as solid crystalline materials under certain conditions .
Applications De Recherche Scientifique
Photocatalysis and Material Science
Boc-L-Valine N-carboxyanhydride, due to its structural properties, can be instrumental in the modification of materials to enhance their photocatalytic activities. Such modifications can significantly improve the visible light-driven photocatalytic performance of materials like (BiO)2CO3 (BOC), which is used in various applications including environmental purification, energy conversion, and as a sensor material. Modifications aim to optimize the interaction within heterostructures, facilitating efficient charge separation and transfer, leading to enhanced photocatalytic activity under visible light (Zilin Ni et al., 2016).
Therapeutic and Biological Applications
The research also delves into the chemico-biological properties of boron-containing compounds, which, like Boc-L-Valine N-carboxyanhydride, show expanding medicinal potential in the prevention, diagnosis, and therapy of various diseases. These compounds have been utilized in improving the capacity of known drugs to bind to their respective target receptors, indicating a promising future for their use in medicinal applications (M. Soriano-Ursúa et al., 2014).
Antihypertensive Activity from Fish Protein Hydrolysates
In the nutritional and pharmacological sectors, research on antihypertensive peptides derived from fish protein hydrolysates, where amino acids like valine play a crucial role, showcases the therapeutic potential of these peptides. These peptides, often rich in arginine and valine, exhibit Angiotensin Converting Enzyme-I inhibitory activity, suggesting their application as natural antihypertensive agents (Yathisha U.G. et al., 2019).
Environmental Monitoring
Advancements in microbial fuel cell (MFC) technologies, which can be influenced by compounds like Boc-L-Valine N-carboxyanhydride, have led to the development of innovative environmental monitoring tools. MFC-based sensors, for instance, are explored for their ability to measure Biological Oxygen Demand (BOD) in wastewater, offering a promising approach for real-time environmental monitoring and pollution assessment (Jayesh M. Sonawane et al., 2020).
Safety And Hazards
Orientations Futures
The preparation of synthetically versatile N-carboxyanhydrides (NCAs) directly from amino acids and CO2 using n-propylphosphonic anhydride is more green than conventional methods, which all directly or indirectly use the highly poisonous gas phosgene . This suggests a potential mechanism by which activated amino acids could diversify the chemical functionality of fatty acid membranes and colocalize RNA with vesicles during the formation of early protocells .
Propriétés
IUPAC Name |
tert-butyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-6(2)7-8(13)16-9(14)12(7)10(15)17-11(3,4)5/h6-7H,1-5H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIPUBJZYTAMU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165275 | |
| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | |
CAS RN |
141468-55-5 | |
| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141468-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



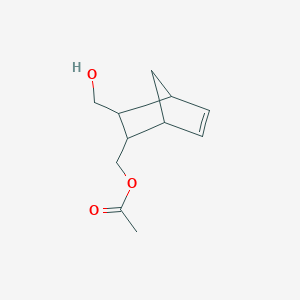
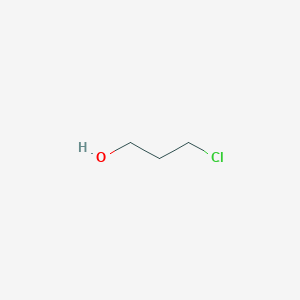
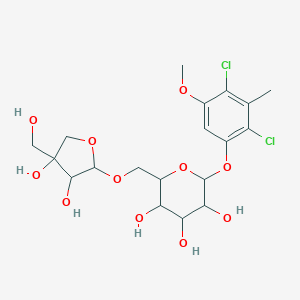
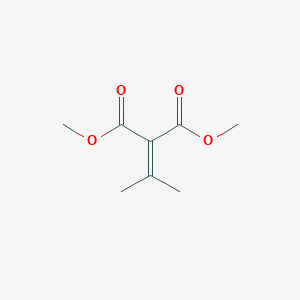
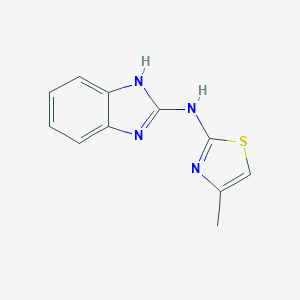
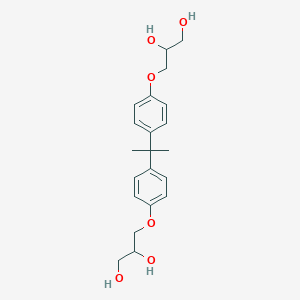
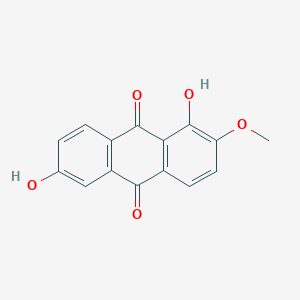
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
